L-Ornithine-1,2-13C2 (hydrochloride) chemical properties
L-Ornithine-1,2-13C2 (hydrochloride) chemical properties
An In-Depth Technical Guide to L-Ornithine-1,2-¹³C₂ (hydrochloride)
This guide provides a comprehensive technical overview of L-Ornithine-1,2-¹³C₂ hydrochloride, a stable isotope-labeled (SIL) amino acid critical for advanced research applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, biological significance, practical applications, and analytical methodologies associated with this compound. The insights provided herein are grounded in established scientific principles to ensure accuracy and reliability in experimental design and data interpretation.
Introduction and Significance
L-Ornithine is a non-proteinogenic amino acid that plays a central role in several metabolic pathways, most notably the urea cycle.[1][2] Its function is critical for the detoxification of ammonia and the biosynthesis of other key amino acids like proline and glutamic acid.[2][3] The stable isotope-labeled form, L-Ornithine-1,2-¹³C₂, incorporates two heavy carbon-13 atoms at the first and second carbon positions. This labeling does not alter the chemical reactivity of the molecule but provides a distinct mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry and a powerful tracer in metabolic flux studies.[1]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, simplifying its use in experimental settings.[2][4] This guide will explore the technical details that make L-Ornithine-1,2-¹³C₂ (hydrochloride) a superior choice for precise and reproducible research.
Core Chemical and Physical Properties
The fundamental properties of L-Ornithine-1,2-¹³C₂ (hydrochloride) are summarized below. These specifications are critical for accurate experimental setup, from calculating molar concentrations to ensuring the correct compound is used.
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₂C₃H₁₂N₂O₂·HCl | [5] |
| Molecular Weight | 170.61 g/mol | [5] |
| CAS Number | 224054-19-7 | [1] |
| Unlabeled CAS Number | 3184-13-2 | [5][6] |
| Appearance | White to off-white powder or crystalline solid | [4][7] |
| Chemical Purity | Typically ≥98% | [5] |
| Isotopic Purity | Typically ≥99% for ¹³C | [5] |
| Solubility | Soluble in water and alcohol. | [7] |
| Melting Point | Approx. 245 °C (decomposes) (for unlabeled) | [6] |
| Storage | Store at room temperature, protected from light and moisture. | [5] |
Biological Role: The Urea Cycle
L-Ornithine is a key intermediate in the urea cycle (also known as the ornithine cycle), the primary metabolic pathway for converting highly toxic ammonia into urea for excretion.[2][3] Understanding this pathway is essential for designing tracer experiments to study amino acid metabolism and nitrogen disposal. The cycle primarily occurs in the liver.
Caption: The Urea Cycle pathway with L-Ornithine-1,2-¹³C₂ as a tracer.
Core Applications and Methodologies
The primary utility of L-Ornithine-1,2-¹³C₂ lies in its application as an internal standard for quantitative mass spectrometry and as a metabolic tracer.
Internal Standard for Quantitative Mass Spectrometry (LC-MS/MS)
Causality: For accurate quantification of endogenous L-Ornithine in complex biological matrices (e.g., plasma, tissue homogenates), an internal standard is essential. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression during mass spectrometry analysis. L-Ornithine-1,2-¹³C₂ is the "gold standard" for this purpose because it is chemically identical to the endogenous analyte, ensuring its behavior during sample extraction, chromatography, and ionization is virtually the same. Its different mass allows it to be distinguished and measured separately by the mass spectrometer.[1]
Experimental Workflow:
Caption: Workflow for LC-MS/MS quantification using a SIL internal standard.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of L-Ornithine-1,2-¹³C₂ HCl in deionized water. Prepare a separate stock solution for the unlabeled L-Ornithine standard for the calibration curve.
-
Working Internal Standard (IS) Solution: Dilute the IS stock solution to a fixed concentration (e.g., 50 ng/mL) in the sample precipitation solvent (e.g., 80:20 acetonitrile:water).
-
Sample Preparation:
-
To 50 µL of biological sample (plasma, serum, etc.), add 200 µL of the working IS solution.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is typically used.[8]
-
Mobile Phase: Gradient elution is common, using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
L-Ornithine (Analyte): Monitor a specific precursor-product ion transition (e.g., m/z 133 -> 70).
-
L-Ornithine-1,2-¹³C₂ (IS): Monitor the corresponding shifted transition (e.g., m/z 135 -> 71).
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the unlabeled standard to the IS against the concentration of the standard. Determine the concentration of L-Ornithine in the unknown samples from this curve.
Metabolic Flux Analysis (MFA)
Causality: By introducing L-Ornithine-1,2-¹³C₂ into a biological system (e.g., cell culture), researchers can trace the path of the ¹³C atoms as they are incorporated into downstream metabolites.[1] This allows for the direct measurement of metabolic pathway activity and the relative contributions of different pathways to the synthesis of molecules like proline, glutamate, and polyamines.
Quality Control, Handling, and Safety
Ensuring the integrity of L-Ornithine-1,2-¹³C₂ is paramount for generating reliable data.
Analytical Quality Control
A rigorous QC process validates the identity, purity, and isotopic enrichment of the compound.
Caption: A typical quality control workflow for stable isotope-labeled compounds.
-
Purity Analysis (HPLC): Reversed-phase HPLC with UV or PDA detection is used to determine chemical purity by separating the main compound from any potential impurities.[8]
-
Identity and Isotopic Enrichment (MS): High-resolution mass spectrometry confirms the exact mass of the compound and determines the percentage of molecules that are correctly labeled with two ¹³C atoms.
-
Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the position of the ¹³C labels.
Safety and Handling
While L-Ornithine hydrochloride is generally considered to have low toxicity, proper laboratory safety protocols must be followed.[9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, gloves, and a lab coat.[6][11][12]
-
Handling: Minimize dust generation and accumulation.[9] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.[5][9]
-
First Aid:
Conclusion
L-Ornithine-1,2-¹³C₂ (hydrochloride) is a sophisticated and essential tool for modern biological and biomedical research. Its utility as a "gold standard" internal standard enables precise and accurate quantification of endogenous ornithine, while its role as a tracer provides deep insights into the dynamics of metabolic pathways. By understanding its chemical properties, biological context, and the rigorous methodologies required for its use, researchers can leverage this compound to produce high-quality, reproducible data, advancing our understanding of metabolism in health and disease.
References
- Preparation method of L-ornithine hydrochloride.
-
Sugino, T., Shirai, T., Kajimoto, Y., & Kajimoto, O. (2008). L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism. Nutrition research (New York, N.Y.), 28(11), 738–743. [Link]
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Safety Data Sheet: L-Ornithine monohydrochloride. Carl ROTH. [Link]
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A Rapid Quantitative Determination Method Of L-Ornithine. Trade Science Inc. [Link]
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Miyake, M., Kirisako, T., Kokubo, T., & Sugino, T. (2014). Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers. Nutrition journal, 13, 53. [Link]
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Material Safety Data Sheet - L-Ornithine Hydrochloride. Cole-Parmer. [Link]
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Health Benefits and Uses of L-Ornithine. Xtend-life. [Link]
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Safety Data Sheet - L-Ornithine hydrochloride. DC Fine Chemicals. [Link]
- Method for extracting L-ornithine hydrochloride from L-ornithine fermentation broth.
-
A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine. Impact Factor. [Link]
-
Development and Validation of Spectroscopic Method for Determination of L- Ornithine L-Aspartate in Commercial Dosage Form. Medvix. [Link]
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